molecular formula C10H14F2N2 B8538778 N'-(2,4-difluorophenyl)butane-1,4-diamine

N'-(2,4-difluorophenyl)butane-1,4-diamine

Cat. No. B8538778
M. Wt: 200.23 g/mol
InChI Key: JOIZUEWTAPNMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691869B2

Procedure details

1,4-Diaminobutane dihydrochloride (0.97 g; 6 mmol), sodium t-butoxide (1.87 g, 19.5 mmol), rac-BINAP (61.0 mg, 0.09 mmol), and Pd(dba)2 (35.0 mg, 0.06 mmol) are charged to a flame dried screw-cap vial. The vial is vacuumed and back filled with nitrogen. Then anhydrous toluene (15 mL) is added, followed by the addition of 1-bromo-2,4-difluorobenzene (0.34 mL, 3.00 mmol). The mixture is stirred under nitrogen at 110° C. overnight. The reaction mixture is diluted with 80 mL of diethyl ether and filtered through a pad of celite 545. The filtrate is extracted with 6N aqueous HCl (10 mL×3). The combined aqueous layers are washed twice with diethyl ether and adjusted with 1M aqueous NaOH to pH>12. The aqueous layer was extracted with diethyl ether three times. The combined ether phase is dried over anhydrous Na2SO4, filtered, and concentrated to obtain N′-(2,4-difluorophenyl)butane-1,4-diamine as a brown oil: 1H NMR (CDCl3) δ 1.55 (m, 2H), 1.66 (m, 2H), 2.74 (t, 2H), 3.12 (t, 2H), 6.55 (m, 1H), 6.73 (m, 2H).
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.Br[C:62]1[CH:67]=[CH:66][C:65]([F:68])=[CH:64][C:63]=1[F:69]>C(OCC)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[F:68][C:65]1[CH:64]=[C:63]([F:69])[CH:62]=[CH:67][C:66]=1[NH:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1.2,3.4,8.9.10|

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
Cl.Cl.NCCCCN
Name
Quantity
1.87 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
61 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
35 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)F
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred under nitrogen at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
screw-cap vial
ADDITION
Type
ADDITION
Details
back filled with nitrogen
ADDITION
Type
ADDITION
Details
Then anhydrous toluene (15 mL) is added
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite 545
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with 6N aqueous HCl (10 mL×3)
WASH
Type
WASH
Details
The combined aqueous layers are washed twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether phase is dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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